Corynoxine B is a natural product found in Uncaria macrophylla and Mitragyna speciosa with data available.
Corynoxine B
CAS No.:
Cat. No.: VC0190841
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H28N2O4 |
---|---|
Molecular Weight | 384.5 g/mol |
IUPAC Name | methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |
Standard InChI Key | DAXYUDFNWXHGBE-XYEDMTIPSA-N |
Isomeric SMILES | CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES | CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES | CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Boiling Point | 560.8±50.0 °C(Predicted) |
Origin and Chemical Structure
Corynoxine B belongs to the family of corynantheine-type alkaloids, which are found in various plants including Uncaria rhynchophylla and Mitragyna speciosa (kratom) . Structurally, it is classified as an oxindole alkaloid featuring a characteristic spirooxindole skeleton that contributes significantly to its biological activities and binding capabilities with various cellular proteins .
From a stereochemical perspective, Corynoxine B exists specifically as the (−)-corynoxine B isomer, which differs from its stereoisomer (+)-corynoxine in spatial arrangement . This stereochemical specificity is crucial for its biological activity, as different isomers often exhibit varying levels of efficacy and mechanisms of action.
Recent advances in chemical synthesis have achieved the first enantioselective total synthesis of Corynoxine B, representing a significant breakthrough in medicinal chemistry . Through a catalytic, asymmetric platform, researchers can now access all series of corynantheine alkaloids including indole, spirooxindole, and pseudoindoxyl forms in laboratory settings, enabling more comprehensive biological investigation of these compounds .
Biological Mechanisms of Action
Interaction with Alpha-Synuclein
One of the most significant findings regarding Corynoxine B's mechanism of action is its ability to disrupt the interaction between HMGB1 and alpha-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease . Studies have shown that Corynoxine B improves the impaired cytosolic translocation of HMGB1 induced by alpha-synuclein and blocks the interaction between these two proteins, thereby restoring autophagy flux that is often compromised in neurodegenerative conditions .
This mechanism has been demonstrated in multiple models, including SH-SY5Y cells exposed to manganese, where Corynoxine B exhibited neuroprotective effects by restoring deficient autophagy and disturbing the HMGB1-alpha-synuclein interaction .
Table 1: Key Mechanisms of Corynoxine B in Autophagy Induction
Mechanism | Description | Significance |
---|---|---|
HMGB1/2 Binding | Directly binds to HMGB1/2 near C106 site | Initiates autophagy cascade |
Beclin-1 Interaction | Enhances HMGB1/2-Beclin-1 binding | Essential for autophagosome formation |
Alpha-synuclein Clearance | Disrupts HMGB1-alpha-synuclein interaction | Reduces neurotoxic protein accumulation |
Autophagy Flux Restoration | Overcomes autophagy deficits in disease models | Promotes clearance of toxic proteins |
Neuroprotective Properties
Effects in Parkinson's Disease Models
Corynoxine B has demonstrated significant efficacy in both cellular and animal models of Parkinson's disease. In Drosophila and mice transgenic models overexpressing alpha-synuclein, Corynoxine B induced autophagy and promoted the clearance of alpha-synuclein, resulting in improved behavioral outcomes . This effect is particularly important as alpha-synuclein aggregation is a central pathological feature of Parkinson's disease.
The compound's ability to restore autophagy deficits induced by various toxins, such as manganese exposure in SH-SY5Y cells, further highlights its potential as a neuroprotective agent . These findings suggest that Corynoxine B could address one of the fundamental cellular dysfunctions in Parkinson's disease, rather than merely treating symptoms.
Disease Model | Experimental System | Mechanism | Outcomes |
---|---|---|---|
Parkinson's Disease | Drosophila and mice with α-synuclein overexpression | Enhanced autophagy via HMGB1/2-Beclin-1 | Reduced α-synuclein, improved behavior |
Parkinson's Disease | SH-SY5Y cells with manganese exposure | Restored autophagy, disrupted HMGB1-α-synuclein interaction | Neuroprotection against toxicity |
Alzheimer's Disease | Exosome delivery to AD mice | Blocked Fe65-APP interaction, induced autophagy | Ameliorated cognitive decline and pathogenesis |
Anti-cancer Properties
While Corynoxine B is primarily studied for its neuroprotective effects, evidence suggests it may also possess significant anti-cancer properties. Research indicates that Corynoxine B can exert antitumor effects in pancreatic cancer through reactive oxygen species-p38-mediated cytostatic effects . Additionally, it has shown activity in non-small cell lung cancer through modulation of the AKT-mTOR/GSK3β pathway .
Although some studies focus on Corynoxine rather than Corynoxine B specifically, the structural similarity between these compounds suggests potentially shared anti-cancer mechanisms. For instance, Corynoxine has been shown to suppress lung adenocarcinoma proliferation by downregulating Vimentin and promoting E-cadherin upregulation, consistent with disruption of epithelial-mesenchymal transition . It also accelerates apoptotic death in cancer cells and suppresses the PI3K/AKT signaling pathway, resulting in decreased cyclooxygenase-2 expression .
These findings collectively suggest that Corynoxine B and related compounds may have broad applications in cancer treatment, though further research specifically on Corynoxine B in various cancer models is needed to fully elucidate its anti-cancer potential.
Limitations and Development of Derivatives
Bioavailability Challenges
Despite its promising therapeutic potential, Corynoxine B faces significant limitations that restrict its clinical applications. The most notable limitation is its relatively low brain permeability and bioavailability, which presents challenges for treating neurodegenerative diseases that require central nervous system penetration . These limitations have prompted researchers to explore various strategies to enhance the compound's delivery and efficacy.
Development of Improved Derivatives
To address the limitations of Corynoxine B, researchers have developed several derivatives with improved properties. One notable example is CB6, a derivative of Corynoxine B featuring an N-propyl group modification that enhances brain permeability . CB6 has been shown to induce autophagy through activation of the phosphatidylinositol 3-kinase class III complex and promote phosphatidylinositol 3-phosphate production, exhibiting neuroprotective effects in both MPP+-induced cell models and MPTP-induced mice with Parkinson's disease .
The development of derivatives represents a promising approach to overcoming the inherent limitations of Corynoxine B while maintaining or enhancing its therapeutic properties. This area of research continues to evolve, with ongoing efforts to optimize the pharmacokinetic properties of Corynoxine B and its derivatives.
Table 3: Strategies to Overcome Corynoxine B Limitations
Strategy | Description | Advantages | Current Status |
---|---|---|---|
Chemical Modification (CB6) | N-propyl group modification | Enhanced brain permeability | Tested in Parkinson's disease models |
Exosome Delivery | Fe65-engineered cell-derived exosomes | Targeted delivery across blood-brain barrier | Demonstrated efficacy in Alzheimer's disease mice |
Structural Optimization | Development of new derivatives | Improved pharmacokinetics while maintaining efficacy | Ongoing research |
Future Research Directions
The promising properties of Corynoxine B suggest several important directions for future research:
Optimization of Pharmacokinetic Properties
Given the limitations in brain permeability and bioavailability, continued research into optimizing Corynoxine B's pharmacokinetic properties represents a critical area for future investigation. This includes the development of additional derivatives that maintain or enhance the therapeutic efficacy while improving delivery to target tissues, particularly the brain.
Expanded Clinical Applications
While much of the current research focuses on neurodegenerative diseases and specific cancers, the autophagy-inducing properties of Corynoxine B suggest potential applications in other conditions characterized by protein aggregation or dysfunctional autophagy. These could include certain infectious diseases, metabolic disorders, and additional types of cancer.
Advanced Delivery Systems
Building on the success of exosome-based delivery methods, future research may explore additional advanced drug delivery systems for Corynoxine B. These could include nanoparticle formulations, targeted delivery vectors, or other innovative approaches to enhance the compound's bioavailability and target specificity.
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